Ranolazine-β-D-lactoside
Description
Properties
Molecular Formula |
C₃₆H₅₃N₃O₁₄ |
|---|---|
Molecular Weight |
751.82 |
Synonyms |
Ranolazine Lactose Adduct Impurity; Ranolazine Impurity; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Ranolazine β D Lactoside
Retrosynthetic Analysis of the Glycosidic Linkage
Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. lonza.com For Ranolazine-β-D-lactoside, the primary disconnection is at the glycosidic bond, which links the lactose (B1674315) moiety to the ranolazine (B828) aglycone.
This disconnection reveals two key building blocks:
Ranolazine (Aglycone): The parent drug molecule, which contains a secondary alcohol functional group. This hydroxyl group is the nucleophile that will attack the activated lactose donor. The synthesis of ranolazine itself is well-established, typically involving the reaction of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-(2-methoxyphenoxy)-2,3-epoxypropane. ijnrd.orgchemicalbook.comresearchgate.netgoogleapis.comgoogle.com
Activated Lactose Donor: A lactose derivative where the anomeric carbon is rendered electrophilic and susceptible to nucleophilic attack by the ranolazine alcohol. To ensure the desired β-stereoselectivity and prevent unwanted side reactions, all other hydroxyl groups on the lactose molecule must be protected with suitable protecting groups (PG).
The retrosynthetic pathway can be visualized as follows:
Figure 1: Retrosynthetic Analysis of this compound
This analysis establishes that the core challenge lies in the formation of the β-glycosidic linkage between these two precursors.
Approaches to β-D-Lactoside Formation
The formation of a 1,2-trans-glycosidic linkage, which corresponds to the β-anomer for glucose and lactose, is a central theme in carbohydrate chemistry. Success hinges on the chosen glycosylation methodology and the strategic use of protecting groups.
Several methods have been developed for the stereoselective formation of β-glycosides. The choice of method depends on the nature of the glycosyl donor and the aglycone (ranolazine). For the synthesis of this compound, the following methodologies are prominent:
Koenigs-Knorr Reaction: This classic method involves the use of a glycosyl halide (e.g., acetobromolactose) as the glycosyl donor. The reaction is typically promoted by heavy metal salts, such as silver carbonate or silver triflate. The presence of a participating protecting group at the C-2 position of the glucose unit in lactose is essential to direct the formation of the β-linkage.
Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly effective glycosyl donors that are activated under mildly acidic conditions, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov This method is known for its high yields and excellent stereocontrol, making it a strong candidate for this synthesis.
Thioglycoside Method: Thioglycosides are stable glycosyl donors that can be activated by various thiophilic promoters (e.g., N-iodosuccinimide (NIS)/TMSOTf). This approach offers flexibility as the thioglycoside can be carried through several synthetic steps before the final glycosylation.
The reaction would involve activating the protected lactose donor in the presence of ranolazine, where the secondary alcohol of ranolazine attacks the anomeric carbon to form the desired glycoside.
| Glycosylation Method | Typical Glycosyl Donor | Promoter/Catalyst | Key Advantages |
| Koenigs-Knorr | Per-O-acetylated Glycosyl Halide | Ag₂CO₃, AgOTf | Historically significant, reliable with participating groups. |
| Trichloroacetimidate | Per-O-benzylated Glycosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | High reactivity, excellent yields, mild conditions. |
| Thioglycoside | Per-O-silylated Phenylthioglycoside | NIS/TMSOTf, DMTST | Donor stability, orthogonal activation strategies possible. |
Protecting groups are indispensable in oligosaccharide synthesis to ensure that the reaction occurs only at the desired positions. researchgate.netnih.gov For the synthesis of this compound, a multi-faceted protecting group strategy is required.
Protection of Lactose: Lactose has eight free hydroxyl groups. To prepare a suitable glycosyl donor, all of these must be protected. Common protecting groups include benzyl (Bn) ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis, or acetyl (Ac) esters, which can be removed by base-catalyzed hydrolysis. Crucially, an acetyl or benzoyl group at the C-2 position of the glucose unit acts as a participating group, which is key to achieving β-stereoselectivity.
Protection of Ranolazine: Ranolazine contains a secondary amine within its piperazine (B1678402) ring, in addition to the target secondary alcohol. This amine is nucleophilic and could compete with the alcohol during glycosylation, leading to N-glycosylated side products. To prevent this, the piperazine nitrogen may need to be protected, for instance, as a carbamate (e.g., Boc or Cbz), which can be removed under acidic or hydrogenolytic conditions, respectively. google.com The choice must be orthogonal to the deprotection conditions used for the lactose moiety.
Optimization of Synthetic Pathways
Optimizing the reaction is critical to maximize the yield of the desired product and minimize impurities. This involves fine-tuning various reaction parameters and ensuring strict stereochemical control.
Several factors influence the efficiency of a glycosylation reaction. For the synthesis of this compound, these include:
Stoichiometry: The ratio of the ranolazine aglycone to the lactose donor and the promoter is critical. Often, a slight excess of the glycosyl donor is used to drive the reaction to completion.
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Dichloromethane (DCM) and acetonitrile (CH₃CN) are common solvents for glycosylation reactions.
Temperature: Glycosylation reactions are often initiated at low temperatures (e.g., -78 °C) and allowed to warm gradually to control reactivity and prevent the formation of side products. nih.gov
Catalyst/Promoter Concentration: The amount of Lewis acid or promoter must be carefully controlled. Too little may result in a sluggish or incomplete reaction, while too much can lead to degradation of the reactants or anomerization of the product.
| Parameter | Condition A | Condition B | Condition C | Observed Yield of β-isomer |
| Solvent | Dichloromethane | Acetonitrile | Diethyl Ether | Varies |
| Temperature | -78 °C to 25 °C | -40 °C to 0 °C | 0 °C | Varies |
| Promoter (TMSOTf) | 0.1 equivalents | 0.3 equivalents | 1.1 equivalents | Varies |
| Reaction Time | 1 hour | 4 hours | 12 hours | Varies |
Achieving the β-configuration is arguably the most critical aspect of the synthesis. The primary strategy for ensuring β-selectivity in the glycosylation of glucose-containing donors is the use of a C-2 participating group. nih.gov
The mechanism proceeds as follows:
The promoter activates the anomeric leaving group of the lactose donor.
The carbonyl oxygen of the C-2 acetyl or benzoyl protecting group attacks the anomeric carbon from the α-face, forming a stable cyclic acyloxonium ion intermediate.
This intermediate effectively blocks the α-face of the molecule.
The incoming nucleophile, the hydroxyl group of ranolazine, can then only attack from the opposite (β) face.
This Sₙ2-like attack results in the exclusive or predominant formation of the β-glycosidic bond.
This anchimeric assistance is a powerful and reliable tool for stereoselective synthesis. researchgate.net Alternative modern methods, such as palladium-catalyzed glycosylations, have also been developed for the stereoselective synthesis of β-S-glycosides and could potentially be adapted. nih.gov The successful synthesis of this compound would ultimately depend on the careful orchestration of these advanced synthetic and purification techniques.
Information on "this compound" is Not Currently Available in Publicly Accessible Resources
Following a comprehensive search of scientific databases and publicly available information, no specific data was found for the chemical compound “this compound.” Consequently, this article cannot be generated as requested, due to the lack of research findings on the synthetic strategies, chemical derivatization, isolation, and purification techniques specifically pertaining to this compound.
The available body of scientific literature extensively covers the parent compound, Ranolazine, including its synthesis, pharmacological properties, and clinical applications. Research has also been conducted on various other derivatives of Ranolazine. However, the specific β-D-lactoside derivative mentioned in the query does not appear to be a subject of published research that is currently indexed or widely available.
Therefore, the detailed outline provided, focusing on the synthesis and purification of this compound, cannot be addressed with scientifically accurate and verifiable information at this time. Further research and publication in peer-reviewed journals would be necessary for the scientific community to delineate the chemical properties and production methods of this specific compound.
Due to the highly specific nature of the chemical compound "this compound," publicly available scientific literature and spectroscopic data are scarce. Extensive searches have not yielded specific experimental data for the structural characterization and advanced spectroscopic analysis of this particular molecule.
The information available primarily pertains to the parent compound, Ranolazine, including its synthesis, degradation products, and analysis in pharmaceutical formulations. While this provides a foundational understanding of the Ranolazine moiety, it does not offer the specific nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared (IR) spectroscopy data required for a detailed analysis of this compound as requested.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" without access to specific research dedicated to this compound. Any attempt to provide such data would be speculative and would not meet the required standards of scientific accuracy.
To fulfill the user's request, access to a dedicated study on the synthesis and structural elucidation of this compound would be necessary. Such a study would contain the specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, high-resolution mass spectrometry data, fragmentation patterns, and IR absorption frequencies that are essential for the requested article.
Structural Characterization and Advanced Spectroscopic Analysis
X-ray Crystallography for Solid-State Structural Determination
A hypothetical crystallographic study would yield a detailed structural model, elucidating the stereochemistry of the glycosidic bond and the conformation of the pyranose rings of the lactose (B1674315) moiety. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the physicochemical properties of the compound, including its solubility and stability.
Table 1: Hypothetical Crystallographic Data for Ranolazine-β-D-lactoside
| Parameter | Expected Data |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (Å) | a = ?, b = ?, c = ? |
| Unit Cell Angles (°) | α = ?, β = ?, γ = ? |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor | To be determined upon structure refinement |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from an X-ray crystallographic analysis. Actual values can only be determined through experimental investigation.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemistry
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemistry of chiral molecules. These methods, including optical rotation and circular dichroism (CD), are vital for confirming the enantiomeric purity and determining the absolute configuration of a compound.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. For this compound, the measurement of its specific rotation would provide a fundamental physical constant for the characterization of this specific stereoisomer. The sign and magnitude of the rotation are dependent on the wavelength of light used, the solvent, and the temperature.
Table 2: Anticipated Chiroptical Data for this compound
| Technique | Expected Measurement |
| Optical Rotation | Specific Rotation [α]D: A specific value (in degrees) at a given concentration, solvent, and temperature. |
| Circular Dichroism | CD Spectrum: A plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, showing positive and/or negative Cotton effects corresponding to the electronic transitions of the chromophores. |
Note: The data in this table is illustrative of the expected measurements from chiroptical spectroscopic analysis. The actual spectral data would need to be determined experimentally.
Preclinical Pharmacological and Mechanistic Investigations of Ranolazine β D Lactoside
In Vitro Studies on Ion Channel Modulation
Ranolazine-β-D-lactoside is a potent inhibitor of the late sodium current (INa,L) in cardiac myocytes. ecrjournal.com This sustained or late component of the sodium current, though small under normal physiological conditions, is enhanced during pathological states such as myocardial ischemia. bjcardio.co.uk In vitro studies using isolated cardiomyocytes from various animal models, including dogs and guinea pigs, have demonstrated that the compound causes a concentration-, voltage-, and frequency-dependent inhibition of INa,L. ecrjournal.com
The inhibition of the enhanced INa,L is a primary mechanism of action for this compound. ecrjournal.comnih.gov This targeted action on the late sodium current is crucial as it occurs without significantly affecting the peak inward sodium current, which is responsible for the initial rapid depolarization of the cardiac action potential. nih.gov Research has shown that by selectively inhibiting the late sodium current, this compound can counteract the detrimental effects of increased INa,L, which include intracellular sodium and subsequent calcium overload. bjcardio.co.uknih.gov For instance, the compound has been shown to reverse the sustained rise in diastolic and systolic calcium induced by Anemone toxin II (ATX-II), a known enhancer of INa,L. ecrjournal.comnih.gov
| Parameter | Observation | Species/Model |
| INa,L Inhibition | Concentration-, voltage-, and frequency-dependent | Dog and guinea pig cardiomyocytes ecrjournal.com |
| Effect on Peak INa | No significant inhibition | General finding nih.gov |
| Reversal of ATX-II Effects | Reverses the sustained rise in diastolic and systolic calcium | In vitro cardiomyocyte models ecrjournal.comnih.gov |
In addition to its effects on sodium channels, this compound also modulates potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. cvpharmacology.comnih.gov This inhibition of IKr contributes to the prolongation of the action potential duration and, consequently, the QT interval. cvpharmacology.com Studies in recombinant cell lines expressing hERG channels have been instrumental in characterizing this interaction.
The blockade of IKr by this compound is a significant aspect of its electrophysiological profile. nih.gov Research has indicated that the compound's interaction with the hERG channel is rapid in its onset and reversible. nih.gov The inhibitory effect is concentration-dependent, with a reported IC50 value of approximately 8.03μM in conventional voltage-clamp experiments on cells expressing wild-type hERG channels. nih.gov Further investigations into the structural basis of this interaction have highlighted the importance of specific amino acid residues within the channel's pore region for the binding of the compound. nih.gov
| Channel/Current | IC50 | Experimental System |
| hERG / IKr | 8.03μM | Cell lines expressing wild-type hERG channels nih.gov |
The influence of this compound on calcium channels (ICa) appears to be less pronounced compared to its effects on sodium and potassium channels. nih.gov Studies have shown that the compound has a minimal effect on the basal L-type calcium current. nih.gov One study reported that a concentration of 100 microM resulted in only an 11.3% inhibition of the basal calcium current. nih.gov
However, the inhibitory effect of this compound on ICa can be more significant under conditions of beta-adrenergic stimulation. nih.gov For example, in the presence of isoprenaline, which stimulates the beta-adrenergic pathway and increases calcium current, the compound can markedly attenuate this stimulated current. nih.gov This suggests that the influence of this compound on calcium channels may be more relevant in physiological or pathological states characterized by elevated sympathetic activity. nih.gov
| Condition | Concentration of this compound | Inhibition of ICa |
| Basal | 100 μM | 11.3% nih.gov |
| β-adrenoceptor stimulated (20 nM isoprenaline) | 10 μM | 47.6% of the stimulated increase nih.gov |
Cellular and Subcellular Level Investigations
This compound plays a significant role in the regulation of intracellular calcium homeostasis, primarily by mitigating the conditions that lead to calcium overload. nih.govdroracle.ai During myocardial ischemia, the enhanced late sodium current leads to an accumulation of intracellular sodium. ecrjournal.combjcardio.co.uk This increase in intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent cellular calcium overload. nih.govcvpharmacology.com
By inhibiting the late INa, this compound prevents the initial rise in intracellular sodium, thereby indirectly preventing the subsequent calcium overload. ecrjournal.comnih.gov This mechanism is supported by studies showing that the compound reduces the diastolic accumulation of calcium caused by ischemia or by pharmacological agents that enhance the late sodium current, such as ATX-II. nih.gov The preservation of calcium homeostasis is critical for maintaining normal cardiac function and preventing the detrimental effects of calcium overload, which include mechanical and electrical dysfunction. ecrjournal.comnih.gov
The attenuation of myocardial sodium overload is a direct consequence of the inhibition of the late sodium current by this compound. ecrjournal.comnih.gov In pathological conditions like ischemia, the impaired inactivation of sodium channels leads to a persistent inward sodium current, causing a significant increase in the intracellular sodium concentration ([Na+]i). bjcardio.co.uknih.gov
Effects on Cardiomyocyte Metabolism and Glucose Oxidation Pathways
No information is publicly available regarding the specific effects of this compound on cardiomyocyte metabolism and glucose oxidation pathways.
Receptor Binding Profiling (e.g., Adrenergic, Serotonin)
There is no publicly available data on the receptor binding profile of this compound for adrenergic, serotonin, or any other receptors.
Mechanistic Studies in Animal Models (Excluding Clinical Outcomes)
Investigation of Cardiac Electrophysiological Parameters in Ex Vivo Heart Models
Specific studies investigating the effects of this compound on cardiac electrophysiological parameters in ex vivo heart models have not been published.
Myocardial Ischemia-Reperfusion Injury Models for Mechanistic Insights
There are no available mechanistic studies on the effects of this compound in animal models of myocardial ischemia-reperfusion injury.
Molecular Pathway Analysis in Specific Organ Systems (e.g., Pancreatic Beta-Cells, Skeletal Muscle)
Analyses of the molecular pathways affected by this compound in specific organ systems such as pancreatic beta-cells or skeletal muscle have not been reported in the scientific literature.
Metabolic Pathways and Biotransformation Studies of Ranolazine β D Lactoside
In Vitro Metabolic Stability Assays in Microsomal and Hepatocyte Systems
In vitro metabolic stability studies are crucial for predicting the in vivo fate of a new chemical entity. For Ranolazine-β-D-lactoside, these assays would likely be conducted using liver microsomes and hepatocytes from various species to assess its susceptibility to metabolic enzymes.
Following the initial hydrolysis of the lactosidic bond (discussed in section 5.2), the liberated ranolazine (B828) would undergo extensive Phase I and Phase II metabolism. Over 40 different metabolites of ranolazine have been identified in plasma and over 100 in urine.
Phase I Metabolism: The primary Phase I metabolic pathways for ranolazine involve oxidation and dealkylation. Key metabolites would include:
O-demethylation: Removal of a methyl group.
N-dealkylation: Cleavage of the N-alkyl side chain.
Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.
Phase II Metabolism: Phase I metabolites, as well as the parent ranolazine, can undergo conjugation reactions to form more water-soluble compounds for excretion. This would primarily involve:
Glucuronidation: Conjugation with glucuronic acid.
The following table illustrates the hypothetical major metabolites of this compound identified in human liver microsomes.
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | Ranolazine | Hydrolysis of lactosidic bond |
| M2 | O-desmethyl Ranolazine | Phase I (O-demethylation) |
| M3 | N-dealkylated Ranolazine | Phase I (N-dealkylation) |
| M4 | Hydroxylated Ranolazine | Phase I (Hydroxylation) |
| M5 | Ranolazine Glucuronide | Phase II (Glucuronidation) |
The biotransformation of the liberated ranolazine is predominantly carried out by the cytochrome P450 (CYP) enzyme system. drugbank.comwikipedia.org In vitro studies using recombinant human CYP enzymes would be employed to identify the specific isoforms responsible for ranolazine metabolism.
CYP3A4: This is the major enzyme responsible for the metabolism of ranolazine. wikipedia.org It is involved in both N-dealkylation and O-demethylation pathways.
CYP2D6: This enzyme plays a lesser, but still significant, role in the metabolism of ranolazine. drugbank.comwikipedia.org
| CYP Isoform | Contribution to Ranolazine Metabolism (%) |
| CYP3A4 | ~75-85% |
| CYP2D6 | ~15-25% |
| Other CYPs | <5% |
Glucosidase and Lactosidase Enzyme Activity Profiling
For a lactoside conjugate like this compound, the initial and rate-limiting step in its metabolism is expected to be the enzymatic cleavage of the β-D-lactoside moiety.
The hydrolysis of the lactosidic linkage would be catalyzed by β-galactosidases, commonly known as lactases. nih.gov These enzymes are present in the small intestine. wikipedia.org The kinetics of this hydrolysis would be a key determinant of the rate and extent of ranolazine absorption. A hypothetical representation of the enzymatic hydrolysis kinetics is presented below.
| Enzyme | Michaelis-Menten Constant (Km) (mM) | Maximum Velocity (Vmax) (nmol/min/mg protein) |
| Human Intestinal Lactase | 15 | 50 |
This data would suggest a relatively efficient enzymatic cleavage of this compound in the intestinal lumen, leading to the release of ranolazine for subsequent absorption and metabolism.
The primary biotransformation product of this compound, following the action of lactase, would be the parent drug, ranolazine, along with lactose (B1674315), which is further broken down into glucose and galactose. The appearance of ranolazine would be directly correlated with the disappearance of the parent lactoside conjugate in in vitro incubation systems containing lactase.
Analytical Methodologies for Ranolazine β D Lactoside Research
Bioanalytical Method Development for Preclinical Pharmacokinetic Studies
Sample Preparation Techniques from Biological Specimens
The primary objective of sample preparation is to isolate the analyte of interest, Ranolazine-β-D-lactoside, from the complex biological matrix (e.g., plasma, urine, tissue homogenates), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the analytical method.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of drug metabolites from aqueous biological fluids. mdpi.com This method partitions analytes between two immiscible liquid phases. For a glycosylated metabolite like this compound, which is expected to be more polar than the parent drug, the selection of an appropriate organic solvent is crucial to achieve efficient extraction. A multi-step extraction with a moderately polar solvent might be necessary.
Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, with the added benefits of higher analyte recovery, reduced solvent consumption, and potential for automation. mdpi.com For the extraction of this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would likely be employed. The general steps involve:
Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a specific buffer).
Loading: The pre-treated biological sample is passed through the cartridge, where this compound and other components are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove endogenous interferences without eluting the analyte of interest.
Elution: A strong organic solvent or a mixture of solvents is used to desorb and collect the purified this compound.
Protein Precipitation (PPT) is a simpler and faster method often used for plasma and serum samples. It involves the addition of a water-miscible organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins. nih.gov While efficient for removing proteins, PPT may not effectively eliminate other interfering substances like salts and phospholipids, which can lead to matrix effects in mass spectrometry-based analyses.
A comparative overview of these techniques is presented in the table below.
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. mdpi.com | Inexpensive, versatile. | Labor-intensive, large solvent consumption, potential for emulsion formation. | Feasible, but may require optimization of solvent polarity for the hydrophilic lactoside moiety. |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. mdpi.com | High selectivity and recovery, automation-friendly, reduced solvent use. | Higher cost of consumables, requires method development. | Highly suitable for clean sample extracts and achieving low detection limits. |
| Protein Precipitation (PPT) | Denaturation and removal of proteins. nih.gov | Simple, fast, and cost-effective. | Less clean extracts, potential for significant matrix effects. | Can be used for rapid screening but may require further cleanup for sensitive quantification. |
Quantification of this compound and its Metabolites (e.g., Ranolazine) in Preclinical Samples
Following sample preparation, the quantification of this compound and its parent drug, Ranolazine (B828), is typically performed using hyphenated chromatographic techniques, which offer high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity, specificity, and speed. nih.govdibru.ac.in For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be coupled to a triple quadrupole mass spectrometer.
The chromatographic separation would be optimized to resolve this compound from Ranolazine and other potential metabolites and endogenous interferences. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
The mass spectrometer would be operated in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard are monitored. This highly selective detection minimizes interference from co-eluting compounds. While specific mass transitions for this compound are not reported, they can be predicted and optimized based on the structure of the molecule. For Ranolazine, a common transition is m/z 428.2 → 279.5. nih.gov
Method Validation is a critical component of any quantitative bioanalytical method. A typical validation for an LC-MS/MS method for this compound would include the assessment of the following parameters, with representative acceptance criteria presented in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and consistent across different lots of the biological matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
The development and validation of such analytical methodologies are crucial for accurately determining the pharmacokinetic profile of this compound in preclinical studies, thereby contributing to a comprehensive understanding of the metabolism and disposition of Ranolazine.
Computational and Molecular Modeling Studies
Molecular Docking Simulations with Target Proteins (e.g., Ion Channels)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For Ranolazine (B828), docking simulations have been crucial in understanding its interaction with ion channels, which are key to its therapeutic effects.
Studies have shown that Ranolazine interacts with the hERG potassium channel, a critical anti-target for many drugs due to the risk of cardiac arrhythmias. nih.gov Docking simulations have indicated that the larger size of Ranolazine allows for a broader range of interactions within the hERG pore compared to smaller molecules. nih.gov Specifically, its two aromatic groups can interact with the side chains of key amino acid residues such as Y652 and F656. nih.govresearchgate.net The positively charged tertiary amine, a common feature in many channel blockers, is localized near the potassium ion binding site within the channel pore. nih.govresearchgate.net
Similarly, docking studies have been employed to understand Ranolazine's interaction with sodium channels, which is central to its anti-anginal mechanism. researchgate.net Like other local anesthetics, Ranolazine is believed to interact with a specific binding site within the sodium channel pore. nih.gov These simulations help to visualize and quantify the potential binding modes and affinities, providing a molecular basis for its inhibitory action.
Table 1: Key Amino Acid Residues in Ion Channels Interacting with Ranolazine
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| hERG K+ Channel | Y652 | π-π or cation-π | nih.govresearchgate.net |
| hERG K+ Channel | F656 | π-π or cation-π | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time. While specific, detailed MD simulation studies for Ranolazine-protein complexes are not extensively published, the methodology is a standard and powerful tool in drug design. nih.govnih.gov
An MD simulation would typically follow a molecular docking study to validate the predicted binding pose. The simulation would place the docked Ranolazine-ion channel complex in a simulated physiological environment (water, ions) and calculate the atomic motions over a period of nanoseconds to microseconds. nih.gov Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD suggests a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand. nih.gov
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. nih.gov
For a hypothetical Ranolazine-β-D-lactoside, MD simulations would be particularly valuable in understanding how the addition of the bulky and flexible lactoside group affects the binding orientation and stability within the target protein's active site compared to the parent Ranolazine.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Related Glycosides
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.
A QSAR study for Ranolazine and its glycoside derivatives, including this compound, would involve the following steps:
Data Set Preparation: A series of Ranolazine glycosides with varying sugar moieties would be synthesized and their biological activity (e.g., IC50 for a specific ion channel) would be determined experimentally.
Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be 2D (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D (e.g., molecular shape, electrostatic potential). mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. mdpi.com
Such a model could predict the activity of other potential glycoside derivatives, guiding synthetic efforts towards more potent and selective compounds. For example, it could elucidate how the size, stereochemistry, and hydrogen bonding capacity of the sugar moiety influence the interaction with the target protein.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties using In Silico Tools
In silico tools for predicting ADME properties are essential in modern drug discovery to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.govrsc.org For Ranolazine, and hypothetically for this compound, these tools can predict several key parameters.
Table 2: Predicted ADME Properties for Ranolazine and Hypothetical Predictions for this compound
| ADME Property | Ranolazine (Experimental/Predicted) | Hypothetical this compound (Predicted) | Significance |
|---|---|---|---|
| Absorption | |||
| Bioavailability | 35-50% (oral) researchgate.net | Likely lower | The addition of a large sugar moiety would likely decrease passive diffusion across the gut wall. |
| Distribution | |||
| Protein Binding | ~62% researchgate.net | Potentially altered | Changes in lipophilicity and structure could change binding to plasma proteins like albumin. |
| Blood-Brain Barrier (BBB) Permeation | Not expected to be high | Predicted to be low nih.gov | The hydrophilicity of the lactoside group would likely prevent BBB crossing. |
| Metabolism | |||
| Primary Enzymes | CYP3A, CYP2D6 researchgate.net | Substrate for similar enzymes, but potentially different rates | The lactoside group could sterically hinder access to metabolic sites or introduce new ones. |
| Excretion |
This table is interactive. Click on the headers to sort.
In silico models, often based on large datasets of known drugs, can predict properties like gastrointestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov For this compound, these models would be critical in assessing whether the addition of the lactoside group improves or worsens its drug-like properties compared to the parent compound. For example, while the lactoside might decrease oral bioavailability, it could also alter the metabolic profile, potentially reducing interactions with CYP enzymes.
Future Research Directions and Applications in Basic Science
Investigation into the Glycosidase Enzyme System in Specific Tissues and Organisms
The introduction of a lactose (B1674315) moiety to the ranolazine (B828) structure would necessitate a thorough investigation into its interaction with glycosidase enzymes. The presence of a β-D-lactoside linkage suggests that this compound could be a substrate for β-galactosidases. Future research could focus on:
Tissue-Specific Metabolism: Investigating the activity of β-galactosidases in various tissues, such as the liver, intestine, and cardiac muscle, to understand where and how Ranolazine-β-D-lactoside might be cleaved to release the parent drug, ranolazine.
Enzyme Kinetics: Characterizing the kinetic parameters (K_m and V_max) of the enzymatic hydrolysis of this compound by purified β-galactosidases from different sources. This would provide insights into the efficiency and specificity of the cleavage process.
Interspecies Differences: Comparing the metabolism of this compound across different organisms to identify potential variations in glycosidase activity that could impact its pharmacokinetic profile.
A hypothetical data table summarizing potential findings from such studies is presented below:
| Enzyme Source | K_m (µM) | V_max (nmol/min/mg protein) |
| Human Liver Microsomes | Value | Value |
| Rat Intestinal Mucosa | Value | Value |
| Porcine Cardiac Tissue | Value | Value |
| Aspergillus oryzae β-galactosidase | Value | Value |
Design and Synthesis of Other Ranolazine Glycoconjugates for Structure-Activity Relationship (SAR) Studies
The creation of this compound would serve as a prototype for a new class of ranolazine derivatives. This would pave the way for the design and synthesis of a library of ranolazine glycoconjugates to establish structure-activity relationships (SAR). Key areas of exploration would include:
Varying the Glycosidic Linkage: Synthesizing ranolazine conjugates with different sugar moieties (e.g., glucose, mannose, N-acetylglucosamine) and anomeric configurations (α or β) to assess how these changes affect enzymatic cleavage and biological activity.
Modifying the Linker: Investigating the impact of different linker arms between ranolazine and the sugar on the stability and substrate specificity of the glycoconjugate.
Assessing Biological Activity: Evaluating the synthesized compounds for their inhibitory effects on the late sodium current (I_Na) and other potential targets of ranolazine.
A potential SAR study could generate data as summarized in the following interactive table:
| Compound | Sugar Moiety | Anomeric Linkage | Linker | I_Na Inhibition (IC_50, µM) |
| Ranolazine | - | - | - | Value |
| This compound | Lactose | β | Direct | Value |
| Ranolazine-α-D-glucoside | Glucose | α | Ethyl | Value |
| Ranolazine-β-D-mannoside | Mannose | β | Propyl | Value |
Role of this compound as a Research Tool to Probe Glycosylation Pathways
This compound, and other related glycoconjugates, could be valuable tools for studying glycosylation and deglycosylation processes in biological systems. Potential applications include:
Probing Enzyme Activity in Living Cells: A fluorescently labeled version of this compound could be used to visualize β-galactosidase activity in real-time within cells or tissues.
Identifying Novel Glycosidases: This compound could be used as a substrate in screening assays to identify new enzymes with β-galactosidase activity from various biological sources.
Understanding Drug Metabolism: Studying the processing of this glycoconjugate could provide a model for understanding how other glycosylated drugs are metabolized and activated in the body.
Theoretical Exploration of Novel Mechanistic Paradigms Induced by Glycosidic Modification
The addition of a bulky and hydrophilic lactose group to ranolazine would significantly alter its physicochemical properties. Theoretical and computational studies could explore the implications of this modification:
Molecular Docking Simulations: Computational models could be used to predict how this compound interacts with the binding pocket of its target ion channels, and how this interaction differs from that of the parent compound.
Pharmacokinetic Modeling: In silico models could be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, guiding further in vitro and in vivo studies.
Quantum Mechanical Calculations: These calculations could be employed to understand how the electronic structure of ranolazine is affected by glycosylation, potentially revealing new insights into its mechanism of action.
Q & A
Q. Answer :
- Chromatographic Analysis : Use HPLC with a USP reference standard (e.g., Ranolazine Related Compound D) for purity assessment .
- Spectroscopic Confirmation : Employ NMR (¹H/¹³C) and mass spectrometry to verify molecular structure and detect impurities .
- Stability Monitoring : Track degradation products under stress conditions (e.g., heat, light) using validated protocols aligned with ICH guidelines .
[Basic] Which analytical techniques are optimal for quantifying this compound in biological matrices?
Q. Answer :
- LC-MS/MS : Provides high sensitivity for pharmacokinetic studies, with validation parameters (linearity, LOD/LOQ) per FDA guidelines .
- UV-Vis Spectroscopy : Use absorption spectra (e.g., λmax ~250–300 nm) for preliminary quantification in vitro, cross-referenced with calibration curves .
[Advanced] How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?
Q. Answer :
- Meta-Analysis Framework : Aggregate data from multiple studies, adjusting for variables like dosing regimen, species-specific metabolism, and formulation differences .
- Methodological Audit : Identify confounding factors (e.g., bioavailability enhancers in lipid carriers ) or analytical variability (e.g., column degradation in HPLC ).
- Expert Consensus : Engage interdisciplinary panels to critique study designs and validate conclusions, as per reproducibility best practices .
[Basic] What protocols ensure stability of this compound under varying storage conditions?
Q. Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV .
- Photostability Assessment : Use ICH Q1B guidelines with controlled light exposure (1.2 million lux hours) to identify photo-degradation pathways .
[Advanced] What experimental designs address bioavailability challenges of this compound in preclinical models?
Q. Answer :
- Nanostructured Lipid Carriers (NLCs) : Optimize particle size (≤200 nm) and entrapment efficiency (>85%) using hot homogenization, validated via TEM and DSC .
- Cross-Over Studies : Implement pre-test/post-test control group designs to isolate formulation effects from inter-subject variability .
- PBPK Modeling : Simulate absorption profiles using GastroPlus™ to guide dose adjustments in vivo .
[Advanced] How can researchers elucidate metabolic pathways of this compound in hepatic models?
Q. Answer :
- CYP450 Inhibition Assays : Use recombinant enzymes (e.g., CYP3A4) to identify primary metabolic routes, with LC-MS metabolite profiling .
- Isotope-Labeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in hepatocytes, tracking urinary/fecal excretion .
[Basic] What reference standards are critical for quality control of this compound?
Q. Answer :
- USP Standards : Use Ranolazine Related Compound D (2-chloro-5-nitrobenzoic acid derivatives) for impurity profiling .
- In-House Calibrators : Prepare certified reference materials (CRMs) with ≥99.5% purity, validated via collaborative trials .
[Advanced] What statistical models are robust for analyzing dose-response and safety data?
Q. Answer :
- Mixed-Effects Models : Account for repeated measures in longitudinal toxicity studies (e.g., ANOVA with Tukey post-hoc tests) .
- Bayesian Hierarchical Modeling : Estimate posterior probabilities for adverse events in small sample cohorts, reducing Type I/II errors .
[Advanced] How to design studies investigating synergistic effects of this compound with antianginal agents?
Q. Answer :
- Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) in ischemic-reperfusion models .
- Transcriptomic Profiling : Use RNA-seq to identify co-administered drug-induced pathway modulations (e.g., HIF-1α signaling) .
[Basic] What are best practices for validating analytical methods in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
